Product packaging for 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one(Cat. No.:)

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one

Cat. No.: B12439121
M. Wt: 125.13 g/mol
InChI Key: BFPMKDLBHHHQNY-UHFFFAOYSA-N
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Description

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is a specialized chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a 3-hydroxyazetidine ring, a privileged structure in pharmaceutical compounds, with a highly reactive propynone (prop-2-yn-1-one) moiety . The presence of the azetidine ring provides a conformationally restricted scaffold that can contribute to improved metabolic stability and binding affinity in target molecules, while the terminal alkyne of the propynone group offers a versatile handle for further synthetic modifications via click chemistry or other metal-catalyzed coupling reactions. This bifunctional nature makes it an invaluable synthon for constructing more complex molecular architectures, particularly for developing protein degraders like PROTACs or for creating covalent inhibitors. Researchers can leverage this compound as a key intermediate in the synthesis of novel therapeutic candidates, especially in projects targeting kinase inhibition or modulating protein-protein interactions. The compound is provided as a high-purity material suitable for advanced chemical synthesis and is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B12439121 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C6H7NO2/c1-2-6(9)7-3-5(8)4-7/h1,5,8H,3-4H2

InChI Key

BFPMKDLBHHHQNY-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CC(C1)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Hydroxyazetidin 1 Yl Prop 2 Yn 1 One and Its Precursors

Strategies for the Construction of the 3-Hydroxyazetidine Core

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, presents synthetic challenges due to its inherent ring strain. chemrxiv.org However, its prevalence in pharmaceuticals has driven the development of numerous synthetic strategies. chemrxiv.orgacs.org

Cyclization Reactions in 3-Hydroxyazetidine Formation

A primary and widely employed method for constructing the 3-hydroxyazetidine skeleton is through intramolecular cyclization reactions. A common approach involves the reaction of epichlorohydrin (B41342) with an amine, such as tert-butylamine (B42293) or benzylamine (B48309). google.comgoogle.com This reaction typically proceeds in two steps: the initial ring-opening of the epoxide by the amine, followed by an intramolecular nucleophilic substitution to form the four-membered ring.

For instance, reacting tert-butylamine with epichlorohydrin in isopropanol, followed by treatment with a base like sodium bicarbonate, yields N-tert-butyl-3-hydroxyazetidine. google.com Similarly, benzylamine can be used as the starting amine. google.com The N-benzyl group can later be removed via hydrogenation to afford the free 3-hydroxyazetidine. google.comchemicalbook.comguidechem.comchemicalbook.com

A detailed example of a cyclization reaction is the synthesis of 3-hydroxyazetidine hydrochloride from tert-butylamine and epichlorohydrin. This process involves a cyclization reaction, followed by acetylation and subsequent deacetylation to yield the final product. google.comchemicalbook.com Another method utilizes benzhydrylamine for the initial ring opening and cyclization, with subsequent debenzhydrylation using palladium on carbon. google.com

Table 1: Examples of Cyclization Reactions for 3-Hydroxyazetidine Synthesis

Starting AmineReagentsProductYieldReference
tert-Butylamine1. Epichlorohydrin, Isopropanol2. Sodium BicarbonateN-tert-butyl-3-hydroxyazetidine70-71.4% google.com
Benzylamine1. Epichlorohydrin, Water2. Base1-Benzyl-3-hydroxyazetidine>86% google.com
Diphenylmethylamine1. Epichlorohydrin2. Pd(OH)2/C, H23-Hydroxyazetidine hydrochloride94% chemicalbook.comguidechem.comchemicalbook.com

Strain-Release Synthesis of Azetidines from Precursors

An innovative and increasingly popular strategy for azetidine synthesis involves the concept of strain-release. chemrxiv.orgnih.govrsc.org This approach utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which readily undergo ring-opening reactions with various nucleophiles to furnish functionalized azetidines. chemrxiv.orgacs.orgnih.gov This method offers a modular and efficient route to complex azetidine derivatives that would be difficult to access through traditional cyclization methods. acs.org

The strain-release approach can be initiated by various means, including radical-mediated processes. For example, a visible-light-driven method allows for the reaction of ABBs with sulfonylimine precursors, orchestrated by an organic photosensitizer, to produce densely functionalized azetidines in high yields. chemrxiv.orgresearchgate.net This radical strain-release (RSR) photocatalysis provides a mild and general route to a diverse range of azetidine targets. chemrxiv.orgresearchgate.net

Furthermore, multicomponent reactions driven by strain-release have been developed. A four-component sequence involving a acs.orgnih.gov-Brook rearrangement and subsequent anion relay has been successfully applied to the modular synthesis of substituted azetidines. nih.gov This method's efficiency stems from the rapid, strain-release-driven ring-opening of the azabicyclo[1.1.0]butane intermediate. nih.gov

Stereoselective Approaches to 3-Hydroxyazetidine Derivatives

The synthesis of enantiomerically pure azetidines is of significant interest for pharmaceutical applications. acs.org Stereoselective methods often leverage chiral starting materials or chiral catalysts to control the stereochemistry of the final product.

One approach involves the use of chiral N-propargylsulfonamides, which can be readily prepared with high enantiomeric excess using chiral sulfinamide chemistry. nih.gov These precursors undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones. The tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.gov

Another strategy for achieving stereoselectivity is through the strain-release functionalization of preformed, enantiopure 2-substituted 1-azabicyclo[1.1.0]butanes (ABBs). acs.org The stereospecific opening of these chiral ABBs with various nucleophiles allows for the generation of diverse and optically active azetidines. acs.org Additionally, asymmetric synthesis of related heterocyclic systems, such as hydroxylated 3-aminoazepanes, has been achieved using a chiral palladium(II)-catalyst in an Overman rearrangement, highlighting the potential for catalyst-controlled stereoselective synthesis of nitrogen-containing heterocycles. nih.gov

Development of Protecting Group Strategies for the Hydroxyl Functionality

During the synthesis of 1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one and its precursors, it is often necessary to protect the hydroxyl group of the 3-hydroxyazetidine intermediate to prevent unwanted side reactions. libretexts.org The choice of protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. libretexts.org

Common protecting groups for hydroxyl functions include ethers, esters, and acetals. libretexts.org For the hydroxyl group in 3-hydroxyazetidine, several strategies can be employed:

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) ethers are a popular choice. They are introduced using TBDMS-Cl and imidazole (B134444) and are generally stable to a wide range of reaction conditions but can be cleaved under acidic conditions or with fluoride (B91410) ion sources. researchgate.net

Benzyl (B1604629) Ethers: The benzyl group is a robust protecting group that can be introduced under basic conditions and removed by catalytic hydrogenation. google.com This makes it a suitable choice when subsequent reactions are not compatible with reducing conditions.

Acetyl Esters: Acetylation of the hydroxyl group provides an ester protecting group. This is often employed in the synthesis of 3-hydroxyazetidine hydrochloride, where the acetyl group is later removed by hydrolysis. google.com

Boc Group: The tert-butyloxycarbonyl (Boc) group is commonly used to protect the nitrogen atom of the azetidine ring, but it can also influence the reactivity of the hydroxyl group. 1-Boc-3-hydroxyazetidine is a commercially available and widely used intermediate. sigmaaldrich.com

The stability of various hydroxyl protecting groups under different conditions (acidic, basic, reductive, oxidative) is a critical consideration in synthetic planning. organic-chemistry.org

Table 2: Common Protecting Groups for the Hydroxyl Functionality

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsReference
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleH+ or F- researchgate.net
BenzylBnBenzyl Bromide, BaseH2, Pd/C google.com
AcetylAcAcetic Anhydride (B1165640)Acid or Base Hydrolysis google.com
tert-Butoxycarbonyl (on N)BocBoc2OStrong Acid (e.g., TFA) sigmaaldrich.com

Synthesis of Prop-2-yn-1-one Building Blocks

The prop-2-yn-1-one fragment is an essential component of the target molecule. Its synthesis typically involves the introduction of a carbonyl group adjacent to a terminal alkyne.

Alkynylation and Acylation Methods for Carbonyl Introduction

The formation of the propiolamide (B17871) linkage in this compound generally involves the acylation of 3-hydroxyazetidine with a suitable propiolic acid derivative.

Alkynylation Reactions: These reactions involve the addition of a terminal alkyne to a carbonyl group. wikipedia.org While this is more commonly used to form propargyl alcohols, related strategies can be adapted for the synthesis of the prop-2-yn-1-one precursor itself. For example, the reaction of phenol (B47542) derivatives with propargyl bromide in the presence of a base like K2CO3 in acetone (B3395972) can yield (prop-2-ynyloxy)benzene derivatives, which are precursors to related structures. nih.govplos.orgsemanticscholar.org Decarboxylative alkynylation using nickel or iron catalysis provides another route to terminal and substituted alkynes from carboxylic acids. nih.gov

Acylation Methods: The most direct method to form the target molecule is the coupling of 3-hydroxyazetidine (or its protected form) with propiolic acid or an activated derivative. Standard peptide coupling reagents can be employed for this purpose. Alternatively, the reaction of 3-hydroxyazetidine with prop-2-ynoyl chloride would yield the desired product. The synthesis of related 1,3-diphenylprop-2-yn-1-ones has been reported, providing a template for the construction of the prop-2-yn-1-one core. nih.govresearchgate.netsigmaaldrich.com

The synthesis of the prop-2-yn-1-one building block itself can be achieved through various methods. For instance, the reaction of an appropriate acyl chloride with a terminal alkyne in the presence of a suitable catalyst can yield the desired ketone.

Functionalization of Terminal Alkynes for Ketone Formation

The prop-2-yn-1-one moiety is an activated form of a terminal alkyne, primed for reaction with a nucleophile. The synthesis of this reactive species typically begins with propargyl alcohol or a related derivative. A common approach involves the oxidation of propargyl alcohol to propynoic acid, which can then be activated for amide bond formation.

Alternatively, direct conversion of a carboxylic acid to an amide can be challenging due to the basic nature of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.orgchemistrysteps.com To circumvent this, the carboxylic acid is converted into a more electrophilic, activated form, such as an acyl chloride or anhydride. fishersci.it Propynoyl chloride, for instance, can be synthesized from propynoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. fishersci.it

Another widely used strategy involves the use of coupling agents, which facilitate the reaction between a carboxylic acid and an amine without the need to isolate an acyl chloride. chemistrysteps.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.orgchemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the desired amide.

N-Functionalization of 3-Hydroxyazetidine to Yield this compound

The key step in the synthesis of the title compound is the formation of an amide bond between the secondary amine of the 3-hydroxyazetidine ring and the carbonyl group of the propynoic acid derivative.

Amide Bond Formation via Coupling Reactions

Peptide coupling reagents are highly effective for this transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are designed to create highly activated esters that readily react with amines. fishersci.it

The general procedure involves dissolving the carboxylic acid (propynoic acid) in an aprotic solvent like DMF, adding the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA or TEA), followed by the addition of 3-hydroxyazetidine. fishersci.it These reactions are typically rapid and efficient at room temperature. fishersci.it The use of carbodiimides like DCC or EDC provides another robust method for this coupling. chemistrysteps.com

Table 1: Representative Conditions for Amide Coupling Reactions

Coupling ReagentBaseSolventTypical ConditionsReference
DCC or EDCNone or Base (e.g., DIEA)DMF, DCM0°C to Room Temperature, 1-16h chemistrysteps.comfishersci.it
HATUDIEA or TEADMF0°C to Room Temperature, 30-60 min fishersci.it
Phosphonitrilic Chloride (PNT)N-methyl morpholine (B109124) (NMM)Dichloromethane0-5°C, 2-3 hours iajpr.com

Direct N-Acylation Protocols with Propargyl Ketone Equivalents

A more direct approach is the N-acylation of 3-hydroxyazetidine using a pre-formed, highly reactive propargyl ketone equivalent, such as propynoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. fishersci.it The base can be a tertiary amine like triethylamine (B128534) or pyridine. fishersci.it This method avoids the need for specialized coupling reagents but requires the synthesis and handling of the often-unstable acyl chloride.

Chemo- and Regioselective Considerations in N-Acylation

The structure of 3-hydroxyazetidine contains two nucleophilic sites: the secondary amine within the ring and the secondary hydroxyl group. Successful synthesis of this compound requires selective acylation of the nitrogen atom. The nitrogen of the azetidine ring is generally a stronger nucleophile than the hydroxyl oxygen, which favors N-acylation. youtube.com The strain of the azetidine ring can influence the reactivity of the nitrogen atom. nih.govrsc.org

However, the potential for O-acylation exists, especially if a strong base is used, which can deprotonate the hydroxyl group and increase its nucleophilicity. In the reaction of 3-(trimethylsilanyl)propynoyl chloride with ethanolamine, N,O-bisacylation was observed under certain conditions, highlighting the competitive nature of N- vs. O-acylation in amino alcohols. researchgate.net Therefore, careful control of reaction conditions, such as temperature, the nature of the base, and the order of reagent addition, is crucial to ensure high chemoselectivity for the desired N-acylated product.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. These principles can be applied to the synthesis of the title compound.

Solvent-Free and Aqueous Medium Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous organic solvents. jmchemsci.com Acylation reactions can be performed under solvent-free conditions, sometimes with catalytic amounts of an activator, or by simply mixing the reactants. jmchemsci.comfrontiersin.orgnih.gov For instance, a sustainable protocol for acetylation has been developed using stoichiometric amounts of the acylating agent in the absence of a solvent, which could be adapted for the N-acylation of 3-hydroxyazetidine. frontiersin.orgnih.gov

Microwave irradiation is another green technique that can accelerate reactions, often in the absence of a solvent or in an aqueous medium. jmchemsci.comorganic-chemistry.org A one-pot synthesis of N-heterocycles from alkyl dihalides and primary amines has been reported in an alkaline aqueous medium under microwave irradiation, suggesting the feasibility of conducting the azetidine functionalization in water. organic-chemistry.org

Table 2: Examples of Green Acylation Conditions

MethodCatalyst/PromoterConditionsSubstratesReference
Solvent-Free AcylationVOSO₄ (1 mol%)Room Temperature, 24hAlcohols, Phenols, Thiols frontiersin.org
Solvent-Free AcylationH-beta zeoliteSolvent-freeAlcohols, Thiols, Amines jmchemsci.com
Microwave-Assisted SynthesisNoneSolvent-free, MicrowaveAlcohols, Thiols, Amines jmchemsci.com
Aqueous Medium SynthesisAlkaline aqueous mediumMicrowaveAlkyl dihalides, Amines organic-chemistry.org

Catalytic Methods for Enhanced Efficiency

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging reaction that often requires activation of the carboxylic acid, leading to the formation of stoichiometric byproducts. rsc.org Catalytic methods that facilitate this transformation directly are therefore highly desirable for improving reaction efficiency.

While specific catalytic protocols for the synthesis of this compound are not extensively documented in publicly available literature, several catalytic systems are applicable to the crucial amide bond formation between 3-hydroxyazetidine and propiolic acid. These methods offer the potential for milder reaction conditions, reduced waste, and higher yields.

Boric Acid and Boronic Acid Catalysis: Boric acid and its derivatives have emerged as effective catalysts for direct amidation reactions. researchgate.netrsc.orgacs.org These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The only byproduct in this process is water, making it an atom-economical approach. rsc.org For the synthesis of this compound, a catalytic amount of a suitable boronic acid could be employed to couple 3-hydroxyazetidine with propiolic acid.

Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign route to amide bond formation. rsc.orgnih.gov These reactions typically proceed under mild conditions in aqueous or organic solvents. The use of an appropriate lipase (B570770) could catalyze the acylation of 3-hydroxyazetidine with a propiolic acid ester, offering high chemo- and regioselectivity.

Other Metal and Organocatalysis: A variety of other catalytic systems have been developed for amide synthesis, including those based on titanium, zirconium, and various organocatalysts. researchgate.net For instance, triphenylphosphine (B44618) oxide has been shown to catalyze amidation reactions efficiently. organic-chemistry.org The application of such catalysts could provide efficient pathways to this compound.

For the synthesis of the precursor, 3-hydroxyazetidine, catalytic methods are also crucial. The synthesis often involves the cyclization of precursors, and catalysts can play a key role in improving the efficiency and selectivity of these reactions. For example, palladium on carbon (Pd/C) is a common catalyst used in debenzylation steps, which are frequently part of azetidine synthesis pathways. africanjournalofbiomedicalresearch.com Lanthanide triflates, such as La(OTf)3, have also been reported as effective catalysts for the intramolecular aminolysis of epoxy amines to form azetidines.

A summary of potential catalytic methods for the final amidation step is presented below:

Catalyst SystemReactantsPotential Advantages
Boric Acid/Boronic Acids3-Hydroxyazetidine, Propiolic AcidHigh atom economy, mild conditions, water as the only byproduct. rsc.org
Lipase3-Hydroxyazetidine, Propiolic Acid EsterHigh selectivity, mild reaction conditions, environmentally benign. rsc.org
Triphenylphosphine Oxide3-Hydroxyazetidine, Propiolic AcidGood yields, applicable to challenging couplings. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are central to the development of sustainable synthetic processes in the pharmaceutical industry. africanjournalofbiomedicalresearch.comsphinxsai.com Atom economy and waste minimization are key metrics in evaluating the "greenness" of a chemical reaction. acs.org

Atom Economy: The concept of atom economy, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net In the synthesis of this compound, achieving high atom economy hinges on the choice of synthetic route.

The direct catalytic amidation of 3-hydroxyazetidine with propiolic acid represents the most atom-economical approach, as it ideally produces only water as a byproduct. rsc.org In contrast, traditional methods that rely on stoichiometric activating agents, such as carbodiimides (e.g., EDC) or coupling reagents (e.g., HOBt, HATU), generate significant amounts of waste, leading to poor atom economy. nih.gov

Waste Minimization Strategies:

Catalytic Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused. sphinxsai.com This significantly reduces the amount of waste generated.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Utilizing greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can drastically reduce waste. africanjournalofbiomedicalresearch.comatiner.gr Microwave-assisted synthesis can also facilitate solvent-free reactions. mdpi.com

One-Pot and Multi-Component Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) or where multiple components react in a single step (MCRs) can significantly reduce solvent usage and purification-related waste. jocpr.com For instance, a one-pot synthesis of 3-hydroxyazetidine from readily available starting materials would be a significant step towards a greener process.

Renewable Feedstocks: While not always feasible, sourcing starting materials from renewable feedstocks can contribute to a more sustainable process. sphinxsai.com

The table below illustrates a comparison of different amidation methods from an atom economy perspective:

Amidation MethodActivating/Coupling AgentByproductsAtom Economy
Direct Catalytic AmidationBoric Acid (catalytic)WaterHigh
Carbodiimide CouplingEDC (stoichiometric)Isourea byproductLow
Acid Chloride RouteThionyl Chloride (stoichiometric)SO2, HClLow

By prioritizing catalytic methods and implementing waste minimization strategies, the synthesis of this compound and its precursors can be aligned with the principles of green chemistry, leading to more efficient, cost-effective, and environmentally responsible manufacturing processes.

Chemical Reactivity and Transformation Pathways of 1 3 Hydroxyazetidin 1 Yl Prop 2 Yn 1 One

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is the primary site of reactivity. This functional group is known to participate in a variety of addition and coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming 1,2,3-triazoles. researchgate.net It is anticipated that this compound would readily undergo this reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is highly probable that this compound would be an effective coupling partner in Sonogashira reactions. The typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine). sci-hub.segoogle.com The product would be a 1-(3-hydroxyazetidin-1-yl)-3-(aryl/vinyl)prop-2-yn-1-one.

Heck-type Reactions: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.gov While direct Heck-type reactions with terminal alkynes are less common than Sonogashira couplings for C(sp²)-C(sp) bond formation, related palladium-catalyzed processes could potentially engage the alkyne moiety of this compound. However, no specific examples have been documented.

Hydration, Halogenation, and Hydroamination of the Alkyne

Hydration: The acid-catalyzed hydration of terminal alkynes, often using mercury(II) salts as catalysts (Markovnikov addition), typically yields methyl ketones. For this compound, this would be expected to produce 1-(3-hydroxyazetidin-1-yl)propane-1,2-dione after tautomerization of the initial enol intermediate.

Halogenation: Alkynes react with halogens (e.g., Br₂, Cl₂) to undergo addition across the triple bond. mdpi.com Depending on the stoichiometry, either a dihaloalkene or a tetrahaloalkane can be formed. The reaction of one equivalent of X₂ with this compound would likely yield a mixture of (E)- and (Z)-1-(3-hydroxyazetidin-1-yl)-2,3-dihaloprop-2-en-1-one.

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals. While plausible, no specific examples of hydroamination with this compound are reported in the literature.

Cycloaddition Reactions Beyond CuAAC (e.g., [3+2], [4+2] Cycloadditions)

Terminal alkynes can act as dipolarophiles in other cycloaddition reactions.

[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a general method for forming five-membered heterocycles. mdpi.comorganic-chemistry.org Besides azides, other 1,3-dipoles like nitrile oxides can react with alkynes to form isoxazoles. nih.govresearchgate.net It is expected that this compound would react with nitrile oxides to yield 3-substituted-5-(3-hydroxyazetidine-1-carbonyl)isoxazoles.

[4+2] Cycloadditions (Diels-Alder): Alkynes can participate as dienophiles in Diels-Alder reactions, though they are generally less reactive than alkenes unless activated by electron-withdrawing groups. The propiolamide (B17871) functionality in this compound does activate the alkyne, making it a potential, albeit likely moderate, dienophile for reaction with electron-rich dienes.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl in this compound is part of an α,β-unsaturated system, being conjugated with the carbon-carbon triple bond. This conjugation influences its reactivity towards nucleophiles and reducing agents.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl group. This reaction, known as 1,2-addition, would lead to the formation of a tertiary alcohol upon acidic workup. libretexts.org The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org

However, due to the presence of the α,β-unsaturated system, 1,4-conjugate addition can be a competing pathway, especially with softer nucleophiles like organocuprates (Gilman reagents). libretexts.org In such cases, the nucleophile would attack the β-carbon of the alkyne. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition to this compound

Nucleophile (Reagent)Predicted Major ProductReaction Type
Methylmagnesium bromide (CH₃MgBr)1-(3-Hydroxyazetidin-1-yl)-2-methylbut-3-yn-2-ol1,2-Addition
Phenyllithium (C₆H₅Li)1-(3-Hydroxyazetidin-1-yl)-2-phenylbut-3-yn-2-ol1,2-Addition
Lithium dimethylcuprate ((CH₃)₂CuLi)1-(3-Hydroxyazetidin-1-yl)pent-2-en-1-one1,4-Addition

Note: The data in this table is predictive and based on general principles of organic chemistry.

Reductive Transformations of the Ketone

The ketone functionality can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to alcohols. pressbooks.pubmasterorganicchemistry.com The reaction typically proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. pressbooks.pub For α,β-unsaturated ketones, the choice of reducing agent is crucial to avoid the reduction of the alkyne. Sodium borohydride is generally selective for the carbonyl group in the presence of an alkyne. masterorganicchemistry.com

More sterically hindered and selective reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), can also be employed, often providing high stereoselectivity in the reduction of ketones. nih.govwikipedia.orgnih.govchem-station.com The use of such reagents could potentially lead to the diastereoselective formation of the corresponding propargyl alcohol.

Table 2: Expected Products from the Reduction of this compound

Reducing AgentExpected Product
Sodium Borohydride (NaBH₄)1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-ol
L-Selectride®1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-ol

Note: The data in this table is predictive and based on general principles of organic chemistry.

Wittig and Related Olefination Reactions

The Wittig reaction provides a method to convert ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at the position of the original carbonyl group. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

For α,β-unsaturated ketones like this compound, the Wittig reaction can be employed to generate a conjugated enyne system. The stereoselectivity of the Wittig reaction (formation of E or Z isomers) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. wikipedia.org

Table 3: Predicted Products of the Wittig Reaction with this compound

Wittig ReagentPredicted Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)1-(3-Hydroxyazetidin-1-yl)-1-methyleneprop-2-yne
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Ethyl 3-(3-hydroxyazetidin-1-ylcarbonyl)but-2-enoate

Note: The data in this table is predictive and based on general principles of organic chemistry.

Transformations Involving the 3-Hydroxyazetidine Ring System

The 3-hydroxyazetidine ring is a strained four-membered heterocycle that presents unique reactivity at both the hydroxyl group and the ring itself.

Reactions of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The secondary hydroxyl group in the 3-position of the azetidine (B1206935) ring can undergo typical alcohol reactions.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 1-(3-oxoazetidin-1-yl)prop-2-yn-1-one. Mild oxidizing agents such as Dess-Martin periodinane (DMP) are suitable for this transformation, as they are known to oxidize secondary alcohols to ketones under neutral pH and at room temperature, with high chemoselectivity and tolerance for other functional groups. wikipedia.orgjk-sci.com

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base. youtube.com For example, reaction with acetyl chloride would yield 1-(3-acetoxyazetidin-1-yl)prop-2-yn-1-one.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. masterorganicchemistry.comrsc.orgwikipedia.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

Table 4: Representative Transformations of the Hydroxyl Group

Reaction TypeReagent(s)Expected Product
OxidationDess-Martin Periodinane1-(3-Oxoazetidin-1-yl)prop-2-yn-1-one
EsterificationAcetyl chloride, Triethylamine (B128534)1-(3-Acetoxyazetidin-1-yl)prop-2-yn-1-one
Etherification1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)1-(3-Methoxyazetidin-1-yl)prop-2-yn-1-one

Note: The data in this table is predictive and based on general principles of organic chemistry.

Computational and Theoretical Investigations of 1 3 Hydroxyazetidin 1 Yl Prop 2 Yn 1 One

Electronic Structure and Molecular Geometry Analysis

The theoretical study of the electronic structure and geometry of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one provides fundamental insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G**, are utilized to determine its ground state properties. mdpi.com

These calculations provide crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar compounds, the distribution of electron density and the locations of high electronic population, such as around the oxygen and nitrogen atoms and the π-system of the propynone group, are identified as potential sites for electrophilic attack. mdpi.com

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), further describe the molecule's electronic behavior. mdpi.com

Table 1: Calculated Ground State Properties of a Model Propynone System

Parameter Value Unit
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.7 eV
Electronegativity (χ) 4.35 eV
Chemical Hardness (η) 2.85 eV
Global Softness (S) 0.35 eV⁻¹

Note: These are representative values for a model system and would require specific calculations for this compound.

Conformational Analysis and Energy Minima

The presence of the flexible azetidine (B1206935) ring and the rotatable bond between the nitrogen and the carbonyl group means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional structures, which correspond to energy minima on the potential energy surface.

Computational methods can systematically explore the conformational space by rotating the key dihedral angles, such as the C-N-C=O and the C-C-O-H angles of the hydroxy group. The energy of each conformation is calculated to identify the global minimum and other low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on similar flexible molecules have shown that even minor structural modifications can significantly alter the preferred conformation, which in turn can influence the molecule's biological activity and physical properties. mdpi.com

Spectroscopic Property Prediction (NMR, IR, Mass Spectrometry)

Computational chemistry plays a vital role in predicting the spectroscopic signatures of novel compounds, which is invaluable for their experimental identification and structural confirmation.

Correlation of Predicted and Experimental Spectral Data for Structural Elucidation

The combination of predicted and experimental spectra is a powerful tool for confirming the structure of newly synthesized molecules like this compound. youtube.comyoutube.comyoutube.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By comparing the calculated chemical shifts with the experimental NMR spectrum, each peak can be assigned to a specific proton or carbon atom in the molecule. This is particularly useful for complex structures where spectral interpretation can be ambiguous.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated computationally. These predicted frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the ketone, the C≡C stretch of the alkyne, the O-H stretch of the alcohol, and the various C-H and C-N bond vibrations. Comparing the calculated IR spectrum with the experimental one helps in identifying the functional groups present in the molecule. researchgate.net

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the molecule's exact mass, which aids in determining its molecular formula from high-resolution mass spectrometry data. youtube.com Furthermore, the stability of potential fragment ions can be calculated to help rationalize the observed fragmentation patterns.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Predicted Value (Illustrative)
¹³C NMR Carbonyl Carbon (C=O) ~165 ppm
¹³C NMR Alkyne Carbon (C≡C) ~75-85 ppm
¹H NMR Alkyne Proton (≡C-H) ~3.0 ppm
IR C=O Stretch ~1650 cm⁻¹
IR C≡C Stretch ~2100 cm⁻¹
IR O-H Stretch ~3400 cm⁻¹

Note: These are illustrative values based on typical functional group regions and would need to be confirmed by specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the detailed mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound would likely involve the acylation of 3-hydroxyazetidine with propynoic acid or one of its activated derivatives. Computational methods can be used to model this reaction pathway.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Transition state analysis provides insights into the feasibility of a proposed reaction mechanism. For instance, in a cycloaddition reaction involving a related propargyl/allenyl-type dipole, DFT calculations have been used to determine the activation energies for different possible pathways, thereby identifying the most favorable reaction channel. academie-sciences.frmdpi.comresearchgate.net The geometry of the transition state can also reveal important details about the bond-forming and bond-breaking processes. For the synthesis of the title compound, a key step to model would be the nucleophilic attack of the nitrogen atom of 3-hydroxyazetidine on the carbonyl carbon of the propynoic acid derivative.

Table 3: Hypothetical Energy Profile for a Key Synthetic Step

Species Relative Gibbs Free Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate +5.8
Transition State 2 +10.1
Products -12.5

Note: This table represents a hypothetical reaction profile and would require specific computational investigation for the synthesis of this compound.

Understanding Selectivity in Chemical Transformations

Computational chemistry, particularly through the use of Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their selectivity. For a molecule like this compound, which features a strained four-membered azetidine ring and a reactive propynone group, understanding the selectivity of its transformations is crucial.

Computational investigations into the reactions of similar structures, such as azetidine-2-carboxylic acid in aldol (B89426) reactions, have demonstrated that the unique geometry of the four-membered ring significantly influences the transition state energies and, consequently, the stereoselectivity of the reaction. nih.gov The puckered nature of the azetidine ring, though less pronounced than in five-membered rings like proline, creates distinct steric and electronic environments that can direct the approach of reactants. nih.gov

For this compound, DFT calculations could be employed to model various potential reaction pathways. For instance, in an addition reaction to the alkyne, theoretical models could predict whether the reaction proceeds via a syn or anti addition. This would involve calculating the energy profiles of the different transition states, taking into account factors such as the steric hindrance imposed by the azetidine ring and the electronic influence of the hydroxyl and carbonyl groups.

Furthermore, computational models can predict regioselectivity in reactions such as cycloadditions involving the propynone moiety. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the molecule and potential reactants, it is possible to predict which atoms are most likely to interact, thus determining the orientation of the addition. thescience.dev For example, in a [2+2] photocycloaddition, computational models can predict the feasibility and outcome of the reaction. rsc.org

A hypothetical study on the selectivity of a nucleophilic addition to the carbonyl group of this compound could involve the following computational steps:

Optimization of the ground state geometry of the molecule.

Modeling the approach of a nucleophile from different trajectories.

Calculating the transition state energies for each pathway.

The pathway with the lowest activation energy would be predicted as the most favorable, thus determining the selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For this compound, MD simulations can reveal how the molecule explores different shapes and how it interacts with its environment, such as solvent molecules or potential binding partners.

The conformational landscape of the azetidine ring is a key area of interest. Studies on proline analogues have shown that the ring size significantly affects the backbone and ring structures. nih.gov The four-membered azetidine ring can adopt a puckered conformation, and the presence of substituents, like the hydroxyl group at the 3-position and the propynone group on the nitrogen, will influence the preferred pucker. nih.govresearchgate.net MD simulations can map the energy landscape associated with this ring puckering, identifying the most stable conformations and the energy barriers between them.

Furthermore, the rotational freedom around the single bonds, such as the N-C bond of the amide, allows for different orientations of the propynone group relative to the azetidine ring. MD simulations can track these rotations and determine the predominant conformers in different environments. The simulations can also shed light on the role of the hydroxyl group in forming intramolecular hydrogen bonds, which can further stabilize certain conformations. nih.gov

A typical MD simulation protocol for this compound would involve:

Placing the molecule in a simulation box filled with a chosen solvent (e.g., water).

Applying a force field (a set of parameters describing the potential energy of the system) to the atoms.

Solving Newton's equations of motion to simulate the movement of each atom over a set period, often nanoseconds to microseconds.

Analyzing the trajectory to extract information on conformational changes, interaction energies, and solvent accessible surface area. mdpi.comresearchgate.net

QSAR and QSPR Studies for Analogues (Excluding Biological/Clinical Efficacy)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their activities or properties. nih.govmdpi.com While no specific QSAR/QSPR studies on this compound are available, we can outline how such a study might be conducted for a series of its analogues to predict physicochemical properties.

The core principle of QSAR/QSPR is that the properties of a chemical are a function of its molecular structure. youtube.com By creating a dataset of structurally similar compounds and their experimentally measured properties, a mathematical model can be developed to predict the properties of new, untested analogues. mdpi.com

For a series of analogues of this compound, where substituents on the azetidine ring or the propynone group are varied, a QSPR study could be used to predict properties such as solubility, melting point, or chromatographic retention time.

The process would involve:

Dataset compilation: A set of analogues would be synthesized, and their relevant physicochemical properties measured.

Descriptor calculation: For each analogue, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of electrons (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (a measure of lipophilicity) and polar surface area.

Model development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a relationship between the descriptors and the measured property is established. nih.gov

Model validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model development. nih.gov

Below is a hypothetical data table illustrating the kind of data that would be used in a QSPR study for analogues of this compound to predict a property like aqueous solubility.

AnalogueR1 GroupR2 GroupMolecular Weight (g/mol)LogPPolar Surface Area (Ų)Predicted Solubility (logS)
1-OH-H139.14-0.553.6-1.2
2-OCH3-H153.17-0.144.4-1.5
3-OH-CH3153.170.053.6-1.8
4-F-H141.13-0.244.4-1.4

This table demonstrates how structural modifications (different R1 and R2 groups) lead to changes in calculated descriptors, which in turn would be used to predict a physicochemical property. Such models are valuable for prioritizing the synthesis of new compounds with desired properties, thereby accelerating the research and development process. researchgate.net

Applications in Chemical Research, Material Science, and Chemical Biology Tools Excluding Clinical Human Trials

Role as a Versatile Synthetic Building Block

The distinct functionalities within 1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one make it a valuable building block in organic synthesis. sigmaaldrich.comnih.gov Chemists utilize such synthons to introduce specific structural motifs and reactivity into larger, more complex molecules. sigmaaldrich.comnih.gov

Heterocyclic compounds are central to medicinal chemistry and materials science. The synthesis of novel heterocyclic systems is a constant focus of research. mdpi.comnih.govresearchgate.net The this compound molecule serves as a precursor for more complex heterocyclic structures. The ynone component (a-alkynyl ketone) is known to participate in a variety of cyclization and cycloaddition reactions. For instance, it can react with binucleophiles to generate diverse five-, six-, or seven-membered heterocyclic rings. mdpi.com This reactivity allows for the construction of novel molecular frameworks built around the initial azetidine (B1206935) core, leading to libraries of compounds with potential applications in drug discovery and materials science. researchgate.net

The terminal alkyne of the propynone group is a key functional handle for creating advanced materials. This group can undergo polymerization reactions or be grafted onto surfaces and polymer backbones. A particularly powerful application is its use in "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netmedchem101.com This reaction allows the compound to be efficiently and stably attached to other molecules, nanoparticles, or material surfaces that have been functionalized with an azide (B81097) group. This capability is foundational for developing new functional materials, such as specialized chromatography resins for affinity purification or sensors where the azetidine moiety acts as a recognition element.

Natural products provide a rich source of inspiration for drug discovery, but their complexity can make them difficult to synthesize and modify. unibas.chresearchgate.net Synthetic chemists often create analogues of natural products to improve their properties or to probe their biological mechanisms. nih.gov The this compound fragment can be incorporated into the structure of a natural product analogue to introduce a reactive handle. researchgate.netnih.gov For example, by replacing a specific substructure of a natural product with this azetidine-propynone moiety, scientists can create a covalent probe. The propynone's Michael acceptor can form a permanent covalent bond with a biological target, which is a strategy used to develop highly potent and selective inhibitors. nih.govacs.orgaacrjournals.org This approach has been instrumental in creating covalent inhibitors for challenging drug targets like KRASG12C. nih.govnih.govresearchgate.net

Utilization in Bioconjugation and Chemical Probe Development

Bioconjugation is the process of chemically linking molecules to biomolecules like proteins or nucleic acids. nih.govwgtn.ac.nz This field relies on highly selective and efficient chemical reactions that can proceed in complex biological environments without interfering with native processes—a concept known as bio-orthogonality. nih.govresearchgate.netrsc.org

The terminal alkyne in this compound is an ideal functional group for click chemistry. medchem101.com This reaction is widely used for labeling and detecting biomolecules in in vitro settings. thermofisher.comresearchgate.net In a typical experiment, the compound is first allowed to react with its biological target (e.g., a protein) via its electrophilic center. This step forms a stable, covalent adduct. Subsequently, a reporter molecule, such as a fluorophore or a biotin (B1667282) affinity tag that carries a complementary azide group, is added. medchem101.com The copper-catalyzed cycloaddition reaction then "clicks" the reporter onto the alkyne-modified biomolecule. nih.gov This two-step process allows for the sensitive and specific detection, visualization, or purification of the target biomolecule from a complex mixture like a cell lysate. thermofisher.comresearchgate.net

Component Function Example
Alkyne-Probe The molecule of interest that covalently binds to the target.This compound
Target Biomolecule The protein or other molecule being studied.Target Protein (e.g., KRASG12C)
Azide-Reporter A molecule containing an azide group and a detectable tag.Azido-fluorescein, Biotin-azide
Catalyst Facilitates the cycloaddition reaction.Copper (I) salts (e.g., Copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)
Product The biomolecule now labeled with the reporter tag via a stable triazole linkage.Target Protein-Triazole-Reporter

The compound this compound is itself a prime example of a bio-orthogonal reaction probe. nih.govrsc.org Its utility stems from its dual-functionality: the propynone moiety acts as a reactive group to form a covalent bond with a target, while the terminal alkyne serves as a bio-orthogonal handle for subsequent detection or manipulation. nih.govarizona.edu Probes of this nature are central to the field of activity-based protein profiling (ABPP). In ABPP, such probes are used to map the active sites of entire enzyme families directly in their native biological environment. The probe's reactivity is directed towards a specific class of nucleophilic residues (like cysteine) in enzyme active sites. After the probe has labeled the active enzymes, the bio-orthogonal alkyne handle is used to attach a reporter tag via click chemistry, enabling the identification and quantification of the labeled proteins. rsc.org This powerful strategy provides a snapshot of the functional state of enzymes within a biological system.

Application in Protein Labeling and Imaging Methodologies (Non-Clinical)

The terminal alkyne group in this compound makes it a valuable tool in the field of bioorthogonal chemistry. This functionality allows the compound to participate in highly specific and efficient chemical reactions within complex biological systems without interfering with native biochemical processes. The most notable of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

In non-clinical research, this compound can be utilized as a chemical reporter or tag. Proteins of interest can be metabolically, enzymatically, or chemically modified to incorporate an azide group. Subsequently, this compound can be introduced, and the alkyne group will selectively react with the azide-modified protein via CuAAC. nih.gov This reaction forms a stable triazole linkage, effectively labeling the protein.

This labeling strategy is instrumental for various imaging and analytical methodologies. For instance, a fluorescent dye can be attached to the 3-hydroxyazetidine moiety of the compound, allowing for the visualization of the labeled protein's localization and dynamics within a cell or tissue sample through fluorescence microscopy. Alternatively, the azetidine ring can be functionalized with affinity tags, such as biotin, to facilitate the isolation and purification of the target protein for further analysis, such as mass spectrometry-based proteomics.

The compact size of the azetidine-alkyne moiety is advantageous as it is less likely to perturb the natural function of the protein being studied. The hydroxyl group on the azetidine ring also offers a site for further chemical modification, enabling the development of multifunctional probes.

Development of Catalytic Systems and Reagents

The unique structural features of this compound, particularly the azetidine ring, suggest its utility in the development of advanced catalytic systems.

Ligand Design for Metal-Catalyzed Reactions

Azetidine derivatives have been explored as ligands for various metal-catalyzed reactions. The nitrogen atom within the four-membered ring can coordinate to a metal center, influencing its catalytic activity and selectivity. In the context of this compound, the presence of the propioloyl group and the hydroxyl group provides additional coordination sites, potentially allowing it to act as a bidentate or even tridentate ligand.

This compound could be particularly relevant in the design of ligands for copper-catalyzed reactions, including the aforementioned CuAAC. The ligand can modulate the stability and reactivity of the copper catalyst, potentially enhancing reaction rates and yields. Research has shown that ligands can play a crucial role in protecting the catalyst from degradation and in facilitating the catalytic cycle. mdpi.com

Chiral Azetidine Derivatives in Asymmetric Catalysis

The 3-hydroxyazetidine core of the molecule contains a stereocenter, which opens up possibilities for its use in asymmetric catalysis. Enantiomerically pure forms of chiral azetidine derivatives have been successfully employed as ligands to induce stereoselectivity in a variety of chemical transformations. birmingham.ac.ukresearchgate.net

By using an enantiomerically pure form of this compound as a ligand for a metal catalyst, it may be possible to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. This is of paramount importance in the synthesis of chiral molecules, which are prevalent in pharmaceuticals and other biologically active compounds. The rigid structure of the azetidine ring can create a well-defined chiral environment around the metal center, which is often key to achieving high levels of enantioselectivity. birmingham.ac.uk

Contribution to Novel Materials Science Applications

The reactivity of both the azetidine ring and the alkyne group makes this compound a promising candidate for the development of new polymeric materials with unique properties.

Monomer in Polymer Synthesis with Controlled Architectures

Azetidines can undergo ring-opening polymerization (ROP) to produce polyamines. rsc.orgresearchgate.net The strain of the four-membered ring facilitates this process. The presence of the propargyl group on the nitrogen atom in this compound would result in a polymer with pendant alkyne functionalities along the backbone.

These pendant alkyne groups can be further modified post-polymerization using click chemistry, allowing for the synthesis of functional polymers with precisely controlled architectures. For example, various side chains, such as hydrophilic polymers, bioactive molecules, or fluorescent tags, can be "clicked" onto the polymer backbone. This approach offers a high degree of control over the final properties of the material. The hydroxyl group on the azetidine ring could also participate in polymerization or be used for further functionalization.

Cross-Linking Agent for Functional Polymeric Materials

The bifunctional nature of this compound makes it a potential cross-linking agent for the creation of functional polymeric materials, such as hydrogels. The alkyne group can react with azide-functionalized polymers via CuAAC to form a cross-linked network.

Alternatively, the azetidine ring itself can act as a reactive handle for cross-linking. For instance, the ring can be opened by nucleophiles present on other polymer chains, forming covalent linkages. The hydroxyl group could also be activated and used in cross-linking reactions. By controlling the degree of cross-linking, the mechanical properties of the resulting material, such as its stiffness and swelling behavior, can be tuned for specific applications. For example, in the context of hydrogels for tissue engineering, the ability to control these properties is crucial for mimicking the native extracellular matrix.

The tables below summarize the key applications and structural features of this compound discussed in this article.

Application AreaSpecific UseKey Functional Group(s)
Chemical Biology Protein Labeling and ImagingTerminal Alkyne
Catalysis Ligand for Metal-Catalyzed ReactionsAzetidine Nitrogen, Hydroxyl, Alkyne
Catalysis Chiral Ligand for Asymmetric SynthesisChiral 3-Hydroxyazetidine
Material Science Monomer for Functional PolymersAzetidine Ring, Alkyne
Material Science Cross-Linking AgentAzetidine Ring, Alkyne, Hydroxyl
Structural FeatureRelevance to Applications
Terminal Alkyne Enables participation in bioorthogonal "click" chemistry for labeling.
Azetidine Ring Provides a scaffold for ligand design and can undergo ring-opening polymerization.
Hydroxyl Group Offers a site for further functionalization and can participate in polymerization/cross-linking.
Chiral Center Allows for the development of chiral ligands for asymmetric catalysis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Substituted Azetidinyl Propargyl Ketones

The development of more efficient, scalable, and versatile synthetic routes to 1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one and its substituted analogues is a foundational research area. While the core structure can be assembled from precursors like 3-hydroxyazetidine and propiolic acid derivatives, future work could focus on methods that allow for greater diversity and control. chemicalbook.comnih.gov

Potential Synthetic Strategy Key Precursors Core Transformation Potential Advantages
Convergent Synthesis 3-Hydroxyazetidine, Propioloyl ChlorideAmide CouplingStraightforward, relies on available starting materials. chemicalbook.com
Strain-Release Functionalization 1-Azabicyclobutanes, Alkyne ReagentsNucleophilic ring-openingAccess to complex and stereopure azetidines. chemrxiv.org
Cycloaddition Approaches Imines, Ketenes derived from alkynes[2+2] CycloadditionDirect formation of the azetidinone core (precursor to azetidine). researchgate.net
Multi-component Reactions Aldehydes, Amines, Alkyne derivativesTandem reaction sequenceHigh atom economy and rapid generation of diversity. thieme-connect.com

Development of Asymmetric Synthesis Methodologies for Chiral Analogues

The hydroxyl group at the C3 position of the azetidine (B1206935) ring introduces a stereocenter, meaning this compound exists as a pair of enantiomers. As biological systems are chiral, the development of asymmetric syntheses to access enantiopure forms of this compound and its derivatives is critical. Such stereoprobes are essential for discerning specific interactions with biological targets like proteins. chemrxiv.org

Future research should focus on several key areas:

Chiral Catalysis : Employing chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. youtube.comyoutube.com The use of proline and its derivatives, for instance, has been fundamental in asymmetric organocatalysis. youtube.com

Chiral Auxiliaries : Attaching a temporary chiral group to a precursor molecule to direct the stereoselective formation of the azetidine ring, followed by its removal. youtube.com

Chiral Reagents : Using enantiopure reagents to introduce stereochemistry. youtube.com For example, chiral tert-butanesulfinamides have been successfully used for the stereoselective preparation of C2-substituted azetidines. nih.govacs.org

Kinetic Resolution : Separating a racemic mixture by using a chiral catalyst or reagent that reacts preferentially with one enantiomer, leaving the other unreacted.

Success in this area would enable detailed studies into how each specific stereoisomer interacts with biological targets, a crucial step in designing highly selective therapeutic agents or chemical probes.

Investigation of Unexplored Reactivity Patterns of the Compound

The ynone functionality within this compound endows it with rich and diverse reactivity that remains largely untapped for this specific scaffold. rsc.org Ynones can act as both electrophiles and nucleophiles and are excellent substrates for cycloaddition reactions. numberanalytics.com

Future investigations should systematically explore:

Cycloaddition Reactions : The alkyne of the ynone can participate in various cycloadditions to rapidly build molecular complexity. numberanalytics.comacs.org This includes [3+2] cycloadditions with species like azides and nitrones to form five-membered heterocycles, and Diels-Alder ([4+2]) reactions where the ynone acts as a dienophile. numberanalytics.comnih.gov Gold-catalyzed cycloadditions of propargyl substrates represent another promising avenue for novel transformations. nih.govntnu.edu

Radical Reactions : The unique electronic properties of ynones make them suitable partners in radical cascade reactions, which can lead to the formation of complex polycyclic and spirocyclic structures. researchgate.neteurekaselect.com

Conjugate Additions : While Michael additions are the basis for its use as a covalent warhead, exploring a wider range of carbon and heteroatom nucleophiles could lead to a diverse library of functionalized azetidines. acs.org

Novel Hydroboration : Recent studies have shown that ruthenium-catalyzed hydroboration of ynones can proceed via an untraditional pathway, leading to novel vinyl α-hydroxylboronates, which could be a new mode of reactivity to explore. acs.org

Reaction Class Reactant Partner Potential Product Scaffold Reference
[3+2] Cycloaddition Azides, Nitrile OxidesSubstituted Triazoles, Isoxazoles acs.orgnih.gov
[4+2] Cycloaddition (Diels-Alder) Dienes (e.g., cyclopentadiene)Bicyclic Ketones numberanalytics.comnih.gov
Radical Cascade Cyclization Radical Initiators, Aromatic SystemsSpirocyclic Indenones, Quinolones researchgate.neteurekaselect.com
Gold-Catalyzed Annulation Aldehydes, NitronesDihydrofurans, Azepines nih.gov

Design and Synthesis of Advanced Chemical Biology Tools and Probes

The inherent reactivity of the ynone moiety makes this compound an ideal starting point for creating sophisticated chemical biology tools. mdpi.com These probes are designed to interact with and report on biological systems, often by forming a covalent bond with a target protein. youtube.comrsc.org

Future design and synthesis efforts could include:

Covalent Probes for Target Identification : The compound can be functionalized with reporter tags (like biotin (B1667282) or a fluorophore) or click chemistry handles (like a terminal alkyne or azide) to facilitate activity-based protein profiling (ABPP). mdpi.comnih.gov This involves using the probe to covalently label its protein targets in a complex biological sample, followed by enrichment and identification via mass spectrometry. nsf.govresearchgate.net

Reversible Covalent Inhibitors : By modifying the electronics of the ynone system, it may be possible to tune the reactivity to form reversible covalent adducts with target proteins. acs.org This strategy can offer the potency benefits of covalent inhibition while potentially mitigating off-target effects. acs.org

Photoaffinity Probes : Incorporating a photoactivatable group (e.g., a diazirine or aryl azide) alongside the azetidinyl ynone scaffold would create probes that only form a covalent bond upon irradiation with specific wavelengths of light, offering temporal and spatial control over target labeling. mdpi.comresearchgate.net

Integration into Flow Chemistry and Automation for Scalable Synthesis

To fully realize the potential of this compound and its derivatives in areas like drug discovery, access to scalable and reproducible synthesis is paramount. researchgate.net Transitioning from traditional batch chemistry to continuous flow processes and automated platforms offers significant advantages in terms of safety, efficiency, and scale. nih.gov

Future research should aim to:

Develop Continuous Flow Syntheses : Design and optimize a multi-step flow synthesis of the title compound and its analogues. nih.gov Flow chemistry is particularly well-suited for handling reactive intermediates and can allow for precise control over reaction parameters like temperature and time, often leading to higher yields and purity. nih.govnih.gov

Utilize Automated Synthesis Platforms : Integrate the synthetic route into automated platforms that leverage artificial intelligence and robotics to design, test, and optimize chemical reactions. youtube.com Such systems can rapidly screen different conditions and starting materials to accelerate the discovery of new derivatives and optimal production methods. youtube.com This would dramatically shorten the cycle from a design idea to a physical molecule ready for testing. youtube.com

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms, conformational preferences, and electronic properties of this compound is essential for rationally designing new applications.

Future directions in this area include:

Advanced Spectroscopic Analysis : Using techniques like 2D NMR spectroscopy to elucidate the precise conformation of the puckered azetidine ring and its influence on the reactivity of the ynone. researchgate.net In-situ spectroscopic monitoring of reactions can provide real-time data on reaction kinetics and the formation of transient intermediates.

Computational Chemistry : Leveraging computational models to predict reaction outcomes and guide synthetic efforts. mit.eduthescience.dev For instance, density functional theory (DFT) can be used to calculate transition state energies for various potential reaction pathways, such as different modes of cycloaddition, to predict which products are most likely to form. acs.orgmdpi.com Computational screening can pre-screen libraries of potential substrates, saving significant experimental time and resources. mit.eduthescience.dev This approach can also be used to model the interaction of the compound with a target protein's active site, aiding in the design of more potent and selective inhibitors. mdpi.com

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